2,2-Diethoxyacetaldehyde

描述

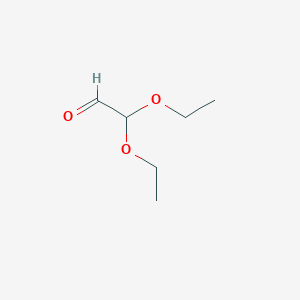

The compound 2,2-diethoxyacetaldehyde is a valuable reagent in the field of organic synthesis, primarily recognized for its role as a protected form of glyoxal (B1671930). Its structure, featuring an aldehyde group masked as a diethyl acetal (B89532), provides a unique combination of stability and latent reactivity that chemists can exploit in the construction of complex molecular architectures. This article explores the significance of this compound, delving into the broader context of acetal functionality, the strategic use of masked aldehydes, and its specific historical contributions to synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5344-23-0 chemicalbook.com |

| Molecular Formula | C₆H₁₂O₃ chemicalbook.com |

| Molecular Weight | 132.16 g/mol nih.gov |

| Boiling Point | 43-44 °C at 11 Torr chemicalbook.com |

| Density | 0.957 ± 0.06 g/cm³ (Predicted) chemicalbook.com |

| Refractive Index | 1.4 guidechem.com |

| Flash Point | 16 °C guidechem.com |

| SMILES | CCOC(C=O)OCC nih.gov |

| InChIKey | IFYTUUDFOJDWBQ-UHFFFAOYSA-N nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-diethoxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-8-6(5-7)9-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYTUUDFOJDWBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968108 | |

| Record name | Diethoxyacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5344-23-0 | |

| Record name | NSC1092 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethoxyacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHOXYETHANAL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethoxyacetaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDM3MP9QEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies of 2,2 Diethoxyacetaldehyde

Established Conventional Synthesis Protocols

Conventional syntheses of 2,2-diethoxyacetaldehyde rely on well-understood organic reactions, providing reliable and often scalable routes to the target molecule.

A primary and straightforward method for the preparation of this compound is the direct acetalization of glyoxal (B1671930) with ethanol (B145695). Glyoxal, the simplest dialdehyde, can react with two equivalents of ethanol under acidic conditions to form the corresponding diethyl acetal (B89532) at one of the aldehyde functionalities.

The reaction is an equilibrium process, and to drive it towards the formation of the monoacetal, reaction conditions must be carefully controlled. Typically, an acid catalyst is employed, and methods to remove the water formed during the reaction can be used to improve the yield. The synthesis of the analogous 2,2-dimethoxyacetaldehyde (B46314) from glyoxal and methanol is a well-documented process that proceeds with high yield, and this chemistry is directly applicable to the diethoxy derivative. google.com Purification of the final product is often achieved through distillation under reduced pressure.

Table 1: Acetalization of Glyoxal with Ethanol

| Reactants | Catalyst | Key Conditions | Product |

|---|---|---|---|

| Glyoxal, Ethanol | Acid Catalyst (e.g., H₂SO₄, p-TsOH) | Control of stoichiometry, Removal of water | This compound |

Another established route involves the use of halogenated acetaldehyde (B116499) diethyl acetals as starting materials. Compounds such as bromoacetaldehyde diethyl acetal and chloroacetaldehyde diethyl acetal are common precursors in organic synthesis. These molecules contain a reactive halogen atom that can be displaced or modified to yield the desired aldehyde functionality.

While these precursors are frequently used to introduce the 2,2-diethoxyethyl group into larger molecules, a synthetic pathway to this compound can be envisaged through the hydrolysis of a dihalogenated precursor, such as 2,2-dichloroacetaldehyde diethyl acetal, under controlled conditions. Alternatively, a nucleophilic substitution reaction on a monohalogenated precursor with a hydroxide or a protected hydroxyl group, followed by deprotection, could yield the target compound.

Table 2: Halogenated Precursors for this compound Synthesis

| Precursor | Potential Reagent | Reaction Type |

|---|---|---|

| Bromoacetaldehyde diethyl acetal | Hydroxide source | Nucleophilic Substitution |

| Chloroacetaldehyde diethyl acetal | Water/Base | Hydrolysis |

The hydrolysis of nitriles to aldehydes provides another potential, albeit less common, synthetic avenue. In this approach, a precursor such as 3,3-diethoxypropanenitrile would be subjected to a controlled hydrolysis to yield this compound. The synthesis of 3,3-dialkoxy propionitriles has been reported, and their subsequent conversion to cyanoacetaldehyde via hydrolysis is known. google.com

However, the direct hydrolysis of a nitrile to an aldehyde can be challenging, as the reaction often proceeds to the corresponding carboxylic acid. More specialized methods are typically required to stop the reaction at the aldehyde stage. One such method is the Stephen aldehyde synthesis, which involves the reduction of the nitrile to an imine salt using stannous chloride and hydrochloric acid, followed by hydrolysis to the aldehyde. ncert.nic.in This method is generally more effective for aromatic nitriles. Another approach is the partial reduction of the nitrile using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. chemistrysteps.comcommonorganicchemistry.com

Advanced and Mechanistically Driven Synthetic Approaches

More contemporary methods for the synthesis of this compound focus on improving efficiency, selectivity, and sustainability through the use of advanced catalytic systems and electrosynthesis.

Modern catalytic strategies for the formation of this compound primarily revolve around enhancing the efficiency of the acetalization of glyoxal. A variety of catalysts can be employed to this end, ranging from homogeneous to heterogeneous systems. The key to a successful catalytic approach is to facilitate the reaction under mild conditions while achieving high selectivity for the monoacetal over the diacetal.

The use of solid acid catalysts, such as zeolites or ion-exchange resins, offers advantages in terms of catalyst separation and reusability. The reaction can also be driven to completion by employing azeotropic distillation to remove water, thereby shifting the equilibrium towards the product side.

Table 3: Catalytic Systems for Acetalization

| Catalyst Type | Examples | Advantages |

|---|---|---|

| Homogeneous Acid | p-Toluenesulfonic acid, Sulfuric acid | High activity |

| Heterogeneous Acid | Zeolites, Ion-exchange resins | Ease of separation, Reusability |

Electrosynthesis is emerging as a powerful and green tool in organic chemistry. For acetal formation, electrosynthetic methods can offer a way to activate the carbonyl group under neutral conditions, avoiding the need for acid catalysts that can be problematic for sensitive substrates.

A plausible electrosynthetic route to this compound would involve the anodic oxidation of a suitable precursor. For instance, the direct electrochemical acetalization of an aldehyde with an alcohol has been demonstrated. This process is believed to proceed through the anodic oxidation of the aldehyde to a cationic species, which then readily reacts with the alcohol to form the acetal. This approach offers high selectivity and functional group tolerance. While the direct electrosynthesis of this compound from glyoxal has not been extensively detailed, the principles of electrochemical acetalization suggest it is a viable and promising synthetic strategy.

Sustainable and Green Chemistry Considerations in Large-Scale Preparation

The industrial-scale synthesis of this compound is increasingly being scrutinized through the lens of green and sustainable chemistry. The twelve principles of green chemistry provide a framework to assess and improve the environmental footprint of chemical manufacturing, focusing on aspects such as waste prevention, atom economy, the use of renewable resources, and energy efficiency. yale.eduacs.org For this compound, this involves re-evaluating traditional synthetic routes and embracing innovative technologies that minimize environmental impact.

Use of Renewable Feedstocks

A cornerstone of sustainable chemical production is the use of renewable feedstocks instead of depleting fossil fuels. yale.edu The primary reactants for synthesizing this compound are glyoxal and ethanol, both of which can be sourced from biomass.

Bio-ethanol: Ethanol is widely produced through the fermentation of sugars from crops like sugarcane and corn. This "bio-ethanol" is a mature renewable chemical. cetjournal.it Integrating the synthesis of this compound into a sugarcane biorefinery, for instance, could leverage surplus renewable energy, further reducing the carbon footprint of the process. cetjournal.itcetjournal.it

Bio-based Glyoxal: While traditionally produced from petrochemical sources like ethylene (B1197577) glycol or the oxidation of acetaldehyde, greener routes to glyoxal are emerging. researchgate.netwikipedia.org These methods include production from bio-based feedstocks such as sugars, bio-ethanol, and bio-based ethylene glycol. researchgate.netresearchgate.net The development of efficient, industrial-scale production of bio-glyoxal is a critical step toward a fully renewable synthesis of this compound. researchgate.net

Atom Economy

Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the final desired product. acs.org Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste. The primary synthesis of this compound from glyoxal and two equivalents of ethanol is an acid-catalyzed acetalization reaction.

The balanced chemical equation is: C₂H₂O₂ (Glyoxal) + 2 C₂H₅OH (Ethanol) → C₆H₁₂O₃ (this compound) + H₂O (Water)

This reaction is inherently efficient from an atom economy perspective. The only theoretical byproduct is water, which is a benign substance. This stands in contrast to substitution or elimination reactions that can generate significant amounts of unwanted and potentially hazardous byproducts.

Advancements in Catalysis

Classical acetalization reactions often rely on homogeneous mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). ijsdr.org While effective, these catalysts present significant drawbacks on a large scale, including:

Corrosivity, requiring specialized and costly equipment.

Difficulties in separation from the reaction mixture, leading to neutralization steps that generate large volumes of salt waste.

Potential for side reactions and product degradation.

Green chemistry promotes the use of heterogeneous catalysts, which exist in a different phase from the reactants and are easily separated by filtration. wikipedia.orgacsgcipr.org For acetalization, promising heterogeneous catalysts include:

Solid Acids: Materials like zeolites, montmorillonite clay, and sulfonic acid-functionalized resins can effectively catalyze the reaction. acs.org They are easily recoverable and reusable, reducing waste and operational costs.

Heteropolyacids (HPAs): Compounds like tungstophosphoric acid (H₃PW₁₂O₄₀) are very strong acids that can be immobilized on supports like silica (KIT-6), combining high catalytic activity with the benefits of a solid catalyst. mdpi.com

Metal-Organic Frameworks (MOFs): These porous materials can be designed with specific active sites to catalyze reactions like acetalization with high efficiency and selectivity. acs.org

The shift to reusable, non-corrosive solid catalysts is a key strategy for making the large-scale preparation of this compound more sustainable. acsgcipr.org

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Mineral Acids | H₂SO₄, HCl | High activity, low initial cost | Corrosive, difficult to separate, generates salt waste |

| Heterogeneous Solid Acids | Zeolites, Montmorillonite K10, Sulfonated Resins | Easily separable and reusable, non-corrosive, reduced waste | Potentially lower activity, may require higher temperatures |

| Immobilized Heteropolyacids | H₃PW₁₂O₄₀ on Silica | Very high acidity and activity, reusable | Higher initial cost, potential for leaching |

Energy Efficiency and Process Optimization

Minimizing energy consumption is a critical principle of green chemistry. sigmaaldrich.com Sustainable approaches to the synthesis of this compound focus on:

Process Intensification: Shifting from traditional batch reactors to continuous flow systems can offer significant advantages. Flow reactors can improve heat and mass transfer, leading to better control, higher yields, and enhanced safety. They also have a smaller physical footprint and are more energy-efficient for large-scale production.

Life Cycle Assessment (LCA)

To holistically evaluate the sustainability of a chemical process, a Life Cycle Assessment (LCA) can be performed. rsc.org An LCA is a cradle-to-gate analysis that quantifies the environmental impacts associated with all stages of production, from raw material extraction to the final product. researchgate.net For this compound, an LCA comparing the traditional petrochemical route with a bio-based route using heterogeneous catalysis would provide a clear picture of the environmental benefits. A similar analysis for renewable acetaldehyde showed an 85% reduction in carbon intensity compared to the fossil-fuel-based process, highlighting the potential for significant environmental gains. cetjournal.itcetjournal.it

| Parameter | Traditional Approach | Greener Approach |

|---|---|---|

| Feedstocks | Petroleum-derived glyoxal and ethanol | Bio-based glyoxal and bio-ethanol |

| Catalyst | Homogeneous mineral acid (e.g., H₂SO₄) | Heterogeneous solid acid (e.g., zeolite, HPA on silica) |

| Solvent | Excess ethanol or other organic solvents | Ethanol (as reactant and solvent), minimizing excess |

| Waste Generation | Neutralized acid salts, catalyst waste | Primarily water; catalyst is recycled |

| Energy Use | Higher energy demand for purification and waste treatment | Lower energy demand due to milder conditions and process intensification |

| Overall Sustainability | Lower; relies on finite resources and generates more waste | Higher; utilizes renewable resources and aligns with circular economy principles |

Chemical Reactivity and Transformation Mechanisms of 2,2 Diethoxyacetaldehyde

Acetal (B89532) Hydrolysis and Aldehyde Unmasking Mechanisms

The aldehyde functionality in 2,2-diethoxyacetaldehyde is masked by the acetal group. To render it reactive towards nucleophiles, this protecting group must first be removed. This is typically achieved through acid-catalyzed hydrolysis. chemistrysteps.com The reaction is an equilibrium process; therefore, to drive the reaction toward the aldehyde product, an excess of water is used. chemistrysteps.comyoutube.com

The mechanism proceeds through several distinct, reversible steps:

Protonation: An acid catalyst protonates one of the ethoxy oxygen atoms, converting the ethoxy group into a good leaving group (ethanol). chemistrysteps.compearson.com

Leaving Group Departure: The protonated ethoxy group departs as a neutral ethanol (B145695) molecule, resulting in the formation of a resonance-stabilized oxonium ion. chemistrysteps.comyoutube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com

Deprotonation: The newly added water molecule is deprotonated to form a hemiacetal intermediate.

Second Protonation and Departure: The remaining ethoxy group is then protonated by the acid catalyst and subsequently eliminated as another molecule of ethanol.

Final Deprotonation: A final deprotonation step yields the unmasked aldehyde, 2-oxoacetaldehyde (glyoxal), and regenerates the acid catalyst.

Nucleophilic Addition Reactions at the Carbonyl Center (Post-Hydrolysis)

Once the aldehyde is unmasked via hydrolysis, its electrophilic carbonyl carbon becomes susceptible to attack by various nucleophiles. libretexts.orgopenstax.org This is the most fundamental reaction of aldehydes and leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol or undergoes further transformation. openstax.orglibretexts.org

The aldehyde group can be readily reduced to a primary alcohol. This is commonly achieved using complex metal hydride reagents, which serve as a source of the hydride ion (H⁻). libretexts.orglibretexts.org

The general mechanism involves:

Nucleophilic Attack: A hydride ion from the reducing agent attacks the electrophilic carbonyl carbon. libretexts.orglibretexts.org This breaks the carbon-oxygen π-bond and forms a new carbon-hydrogen σ-bond, resulting in a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is subsequently protonated during an aqueous or acidic workup step to yield the final primary alcohol product, in this case, 2,2-diethoxyethanol. libretexts.org

Two of the most common hydride reducing agents are Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄). While both can reduce aldehydes, LiAlH₄ is a significantly stronger reducing agent. libretexts.orglibretexts.org

| Reagent | Formula | Typical Solvents | Reactivity Profile |

| Sodium Borohydride | NaBH₄ | Protic solvents (e.g., Methanol, Ethanol) | Mild reducing agent; reduces aldehydes and ketones. |

| Lithium Aluminum Hydride | LiAlH₄ | Aprotic solvents (e.g., Diethyl ether, THF) | Strong, highly reactive reducing agent; reduces aldehydes, ketones, esters, carboxylic acids, and more. Reacts violently with water. libretexts.org |

New carbon-carbon bonds can be formed by reacting the unmasked aldehyde with carbon-based nucleophiles. This is a powerful strategy for building more complex molecular skeletons.

Organometallic Reagents (Grignard Reagents): Grignard reagents (R-MgX) are potent carbon nucleophiles. masterorganicchemistry.com The alkyl or aryl group attached to magnesium is highly polarized and behaves like a carbanion, readily attacking the carbonyl carbon. libretexts.org The initial addition yields a magnesium alkoxide, which upon acidic workup produces a secondary alcohol. chemguide.co.uklibretexts.org For example, reacting this compound (after hydrolysis) with methylmagnesium bromide would yield 1,1-diethoxypropan-2-ol.

Wittig Reaction: The Wittig reaction is a highly effective method for converting aldehydes into alkenes. wikipedia.orgthermofisher.com The key reagent is a phosphorus ylide (a Wittig reagent), which acts as the carbon nucleophile. lumenlearning.com The reaction mechanism is believed to proceed via a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.org This intermediate then decomposes to form the desired alkene and a highly stable triphenylphosphine oxide, which is the driving force for the reaction. lumenlearning.com This method ensures the double bond is formed specifically at the location of the original carbonyl group. mnstate.edu

Cyanide Addition: The cyanide ion (⁻CN), typically from a source like HCN or NaCN, can add to the aldehyde to form a cyanohydrin. This reaction adds a carbon atom and creates a versatile functional group, as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

| Nucleophile Type | Example Reagent | Intermediate | Final Product (after workup) | Bond Formed |

| Grignard Reagent | CH₃MgBr (Methylmagnesium bromide) | Magnesium alkoxide | Secondary alcohol | C-C |

| Wittig Reagent | Ph₃P=CH₂ (Methylenetriphenylphosphorane) | Oxaphosphetane | Alkene | C=C |

| Cyanide | NaCN / H⁺ | Alkoxide | Cyanohydrin | C-C |

The reaction of the unmasked aldehyde with alcohols is the reverse of the hydrolysis process described in section 3.1. Under acidic catalysis, an alcohol molecule can add to the carbonyl group to form a hemiacetal. organicchemistrytutor.com The hemiacetal contains both an alcohol (-OH) and an ether (-OR) group on the same carbon. In the presence of excess alcohol, the hemiacetal can react further, undergoing protonation of the hydroxyl group and subsequent loss of water to form an oxonium ion. A second molecule of alcohol then attacks this ion, and after deprotonation, a full acetal is formed. organicchemistrytutor.com This process is an equilibrium that can be controlled by the reaction conditions; removing water drives the formation of the acetal.

Formation and Reactivity of Imines and Hydrazones Derived from this compound

After deprotection, this compound reacts with primary amines (R-NH₂) or related compounds like hydrazine to form imines (also known as Schiff bases) and hydrazones, respectively. lumenlearning.commasterorganicchemistry.com These reactions involve the formation of a C=N double bond.

The formation of an imine is an acid-catalyzed, reversible reaction. lumenlearning.comoperachem.com The mechanism involves:

Nucleophilic Addition: The nitrogen atom of the primary amine attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, turning it into a good leaving group (H₂O). libretexts.org

Elimination of Water: The lone pair of electrons on the nitrogen helps to expel the water molecule, forming a positively charged iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to yield the neutral imine product. libretexts.org

The pH must be carefully controlled; it should be mildly acidic (typically around pH 5). lumenlearning.com If the solution is too acidic, the amine nucleophile will be protonated and become non-nucleophilic. If it is too basic, the hydroxyl group of the carbinolamine intermediate will not be sufficiently protonated to act as a good leaving group. lumenlearning.com

Reductive amination is a powerful and widely used method for synthesizing amines. wikipedia.org It combines the formation of an imine with its immediate reduction to an amine in a single procedural pot. wikipedia.org This process converts a carbonyl group into a C-N single bond.

The pathway involves first forming the imine (or iminium ion) intermediate as described above. A reducing agent present in the reaction mixture then reduces the C=N double bond to a C-N single bond. A key requirement is that the reducing agent must be selective, reducing the imine intermediate much faster than it reduces the starting aldehyde. This prevents the simple reduction of the aldehyde to an alcohol.

Specialized hydride reagents are often used for this purpose.

| Reagent | Formula | Characteristics |

| Sodium Cyanoborohydride | NaBH₃CN | Mild reducing agent, stable in weakly acidic conditions required for imine formation. Selectively reduces iminium ions over carbonyls. wikipedia.org |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ (STAB) | A mild and non-toxic reducing agent that is particularly effective for reductive aminations. It is not sensitive to moisture and can be used in various solvents. wikipedia.org |

| 2-Picoline Borane | C₆H₁₀BN | A stable and versatile reducing agent used for reductive aminations under mild conditions. nih.gov |

This one-pot method is highly efficient and is a cornerstone of amine synthesis in modern organic chemistry. organic-chemistry.org

Asymmetric Induction in Hydrazone Chemistry

The hydrazone derivatives of this compound are versatile intermediates in asymmetric synthesis, enabling the formation of chiral molecules with a high degree of stereocontrol. The presence of the acetal group and the adjacent aldehyde functionality, once converted to a hydrazone, provides a platform for various stereoselective transformations. The principles of asymmetric induction in the chemistry of this compound hydrazones are primarily centered around the use of chiral auxiliaries and chiral catalysts.

A prevalent strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the hydrazone structure to direct the stereochemical outcome of a subsequent reaction. These auxiliaries create a chiral environment around the reaction center, leading to a diastereoselective transformation. A well-established method in this context is the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazone chemistry. When this compound is reacted with SAMP or RAMP, the corresponding chiral hydrazone is formed. Deprotonation of this hydrazone with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate equivalent. This enolate can then react with various electrophiles, such as alkyl halides, in a highly diastereoselective manner. The stereochemical outcome is dictated by the conformation of the chiral auxiliary, which effectively shields one face of the enolate, forcing the electrophile to approach from the less sterically hindered face. Subsequent cleavage of the auxiliary, typically via ozonolysis or acidic hydrolysis, yields the desired chiral α-substituted aldehyde, with the acetal group of the original this compound remaining intact.

The diastereoselectivity of these reactions is often excellent, with diastereomeric excesses (d.e.) frequently exceeding 95%. The choice of the SAMP or RAMP auxiliary determines the absolute configuration of the newly formed stereocenter.

| Chiral Auxiliary | Electrophile (E+) | Product Configuration | Typical Diastereomeric Excess (d.e.) |

| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Alkyl Halide | (S) | >95% |

| (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) | Alkyl Halide | (R) | >95% |

Pericyclic Transformations (e.g., Diels-Alder Reactivity)

Pericyclic reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic systems in a stereocontrolled manner. In the context of this compound, its direct participation in such transformations is largely dependent on its role as a dienophile or its conversion into a reactive diene. The aldehyde group, being an electron-withdrawing group, can activate an adjacent carbon-carbon double bond, making the molecule a potential dienophile for [4+2] cycloaddition reactions.

While there is limited direct literature on the Diels-Alder reactivity of this compound itself, its derivatives can be envisioned to participate in such reactions. For instance, an α,β-unsaturated derivative of this compound could serve as a dienophile. The presence of the electron-withdrawing aldehyde group would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the reaction with an electron-rich diene. The stereoselectivity of such a Diels-Alder reaction would be governed by the established principles of endo and exo approaches of the diene, with the endo product often being the kinetically favored isomer due to secondary orbital interactions.

Furthermore, the hydrazone derivatives of this compound can be utilized to modulate its reactivity in pericyclic reactions. The formation of a hydrazone can alter the electronic properties of the molecule and introduce steric bulk that can influence the stereochemical outcome of a cycloaddition.

Although specific examples involving this compound are not extensively documented, the general principles of Diels-Alder reactions with analogous activated aldehydes provide a framework for predicting its behavior. The reaction of an α,β-unsaturated derivative of this compound with a simple diene like cyclopentadiene would be expected to yield a bicyclic adduct with the formation of two new carbon-carbon bonds and up to four new stereocenters.

| Diene | Dienophile (Derivative of this compound) | Expected Product | Key Stereochemical Feature |

| Cyclopentadiene | α,β-Unsaturated this compound | Bicyclic aldehyde | Endo selectivity |

| 1,3-Butadiene | α,β-Unsaturated this compound | Cyclohexenyl aldehyde | Formation of a six-membered ring |

Mechanistic Investigations of Complex Reactions Involving this compound

The reactivity of this compound extends to a variety of complex, multi-step reactions that are of significant interest in organic synthesis. While detailed mechanistic studies specifically for this compound are not abundant, its reactivity can be inferred from its structural analog, 2,2-dimethoxyacetaldehyde (B46314), and general mechanistic principles of named reactions it is expected to undergo, such as the Pictet-Spengler reaction.

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures. In this reaction, a β-arylethylamine is condensed with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution. This compound can serve as the aldehyde component in this transformation.

The generally accepted mechanism for the Pictet-Spengler reaction involving this compound would proceed as follows:

Iminium Ion Formation: The reaction is initiated by the condensation of the β-arylethylamine with this compound to form a Schiff base (imine). Under acidic conditions, the imine is protonated to generate a highly electrophilic iminium ion.

Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine moiety then attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution (SEAr) reaction. This is the key ring-closing step that forms the new six-membered ring.

Deprotonation: A subsequent deprotonation step restores the aromaticity of the system, yielding the final tetrahydro-β-carboline product.

The kinetics of the Pictet-Spengler reaction are influenced by several factors, including the nature of the reactants, the acid catalyst, and the reaction conditions. The rate-determining step is typically the intramolecular cyclization (the SEAr step). The electron-donating or electron-withdrawing nature of the substituents on the aromatic ring of the β-arylethylamine significantly impacts the rate of this step. Electron-donating groups enhance the nucleophilicity of the aromatic ring, thereby accelerating the cyclization.

| Reaction Step | Kinetic Factors | Thermodynamic Factors |

| Imine Formation | Reversible, can be acid or base catalyzed. | Equilibrium driven by water removal. |

| Iminium Ion Formation | Rapid in the presence of acid. | Favorable due to protonation of the imine. |

| Intramolecular Cyclization (Rate-determining) | Dependent on the nucleophilicity of the aromatic ring and electrophilicity of the iminium ion. | Generally irreversible and exergonic. |

| Deprotonation | Rapid. | Favorable due to restoration of aromaticity. |

The stereoselectivity in Pictet-Spengler reactions involving chiral β-arylethylamines is determined by the transition state of the intramolecular cyclization step. The substituents on the starting amine and the iminium ion adopt a preferred conformation in the transition state to minimize steric interactions.

For a chiral β-arylethylamine, the cyclization can proceed through two diastereomeric transition states, leading to the formation of two diastereomeric products. The energy difference between these transition states dictates the diastereoselectivity of the reaction. The transition state that minimizes steric clashes between the substituents on the newly forming ring will be lower in energy and thus favored, leading to the major diastereomer.

Computational studies on analogous systems have shown that the chair-like transition state is generally preferred. The orientation of the substituent on the chiral center of the starting amine (e.g., a methyl or phenyl group) will preferentially occupy an equatorial position in the transition state to avoid unfavorable 1,3-diaxial interactions. This preference in the transition state geometry directly translates into the stereochemistry of the final product.

For instance, if a chiral β-arylethylamine with an (R)-configuration is used, the cyclization will preferentially proceed through a transition state that leads to a specific diastereomer of the tetrahydro-β-carboline product. The facial selectivity of the aromatic ring attack on the iminium ion is controlled by the existing stereocenter, leading to a high degree of asymmetric induction.

Role As a Versatile Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of α-Amino Acetals and α-Amino Acids

2,2-Diethoxyacetaldehyde serves as a crucial starting material in the asymmetric synthesis of α-amino acetals and, by extension, α-amino acids, which are the fundamental building blocks of proteins. A notable advancement in this area involves the use of a chiral auxiliary to control the stereochemistry of the final product.

A key strategy employs the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) hydrazone of this compound. This hydrazone undergoes a diastereoselective nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbon-nitrogen double bond. This addition reaction proceeds with a high degree of stereocontrol, leading to the formation of α-substituted-α-amino acetal (B89532) precursors with excellent enantiomeric excess.

The subsequent cleavage of the chiral auxiliary from the resulting adduct, typically through ozonolysis, yields the desired α-amino acetals. These acetals can then be hydrolyzed under acidic conditions to afford the corresponding α-amino aldehydes, which are direct precursors to α-amino acids. This methodology provides a reliable and efficient route to enantiomerically enriched α-amino acids, which are of paramount importance in pharmaceutical and biological research. researchgate.net

Table 1: Enantioselective Synthesis of α-Amino Acetals using this compound SAMP Hydrazone

| Nucleophile (R-M) | Product (α-Amino Acetal) | Diastereomeric Excess (de) |

| Methylmagnesium bromide | (S)-2-Amino-3,3-diethoxypropanal | >96% |

| n-Butyllithium | (S)-2-Amino-1,1-diethoxyhexane | >96% |

| Phenyllithium | (S)-2-Amino-1,1-diethoxy-2-phenylethane | >96% |

This table is illustrative and based on the general outcomes of the described synthetic strategy.

Application in Heterocyclic Framework Construction

The reactivity of this compound extends to the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. Its ability to introduce a two-carbon unit with a protected aldehyde functionality makes it a valuable synthon in cyclization reactions.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Isoquinolines)

While the direct application of this compound in the synthesis of pyrimidines is not extensively documented in readily available literature, its structural features suggest potential utility in classical pyrimidine syntheses that require a 1,3-dicarbonyl equivalent. The aldehyde can react with ureas or thioureas, and a subsequent cyclization with a component providing the remaining carbon atoms of the pyrimidine ring could be envisioned.

In contrast, the use of this compound in the synthesis of isoquinolines is more established. In a key step of the Pomeranz-Fritsch reaction, a benzylamine derivative is condensed with an acetal of aminoacetaldehyde. This compound can serve as a precursor to such acetals or be used in modified versions of this reaction. For instance, the reaction of a substituted benzylamine with this compound can form a Schiff base intermediate, which, upon acid-catalyzed cyclization and subsequent aromatization, yields the isoquinoline core. This approach is particularly useful for the synthesis of isoquinolines with specific substitution patterns.

Contributions to Fused Ring System Synthesis

The construction of fused ring systems, where two or more rings share a common bond, is a significant challenge in organic synthesis. This compound can be a valuable tool in this endeavor by providing a functionalized building block for annulation reactions. The aldehyde functionality can participate in intramolecular cyclizations with a suitably positioned nucleophile within the same molecule.

For example, a substrate containing both the this compound moiety and another reactive group, such as an activated aromatic ring or an enolate, can undergo an intramolecular aldol-type condensation or a Friedel-Crafts-type reaction. Subsequent dehydration or other transformations can then lead to the formation of a new ring fused to the existing scaffold. The acetal group in these reactions can serve to protect the aldehyde until the desired cyclization step, preventing unwanted side reactions.

Utility in Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. This compound, with its aldehyde functionality, is a prime candidate for participation in several important MCRs.

Participation in Ugi and Passerini Type Reactions

The Ugi and Passerini reactions are powerful MCRs that are widely used for the rapid synthesis of peptide-like structures and α-acyloxy amides, respectively. Both reactions typically involve an aldehyde or ketone as one of the key components. While specific examples detailing the extensive use of this compound in these reactions are not widespread in the literature, its structural relative, aminoacetaldehyde dimethyl acetal, has been successfully employed in the Ugi reaction.

This suggests a strong potential for this compound to act as the aldehyde component in both Ugi and Passerini reactions. In a hypothetical Ugi reaction, this compound would react with an amine, an isocyanide, and a carboxylic acid to generate a complex adduct containing the diethoxymethyl group. Similarly, in a Passerini reaction, it would react with an isocyanide and a carboxylic acid. The resulting products would be valuable intermediates, as the acetal group could be readily deprotected to reveal a reactive aldehyde for further synthetic manipulations.

Mannich Reaction Derived Products

The Mannich reaction is a classic three-component reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. It typically utilizes formaldehyde, a primary or secondary amine, and an active methylene (B1212753) compound. While direct and extensive research on the use of this compound as the aldehyde component in the Mannich reaction is not prominently reported, its aldehyde functionality makes it a plausible substrate.

If employed in a Mannich reaction, this compound would react with an amine and a compound containing an active methylene group to form a β-amino carbonyl compound, known as a Mannich base. The resulting product would bear the diethoxymethyl substituent, offering a handle for further chemical transformations. The acetal could be hydrolyzed to the corresponding aldehyde, which could then be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a variety of functionalized molecules.

Enantioselective and Diastereoselective Synthesis Applications

The construction of stereochemically defined centers is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. This compound and its derivatives are utilized in various strategies to control the three-dimensional arrangement of atoms in a molecule, leading to the selective formation of one enantiomer or diastereomer over others.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. This strategy is widely employed for asymmetric alkylations, aldol (B89426) additions, and cycloadditions.

In principle, derivatives of this compound, such as the corresponding N-acyloxazolidinones, could be employed in chiral auxiliary-controlled reactions. For instance, an N-acyl derivative attached to an Evans oxazolidinone auxiliary could undergo deprotonation to form a chiral enolate. The steric hindrance provided by the auxiliary would then direct the approach of an electrophile, such as an alkyl halide or an aldehyde, to one face of the enolate, resulting in a highly diastereoselective bond formation. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched product.

While the use of chiral auxiliaries is a well-established and powerful method for asymmetric synthesis, specific and detailed applications utilizing derivatives of this compound are not extensively documented in peer-reviewed literature. However, the fundamental principles of chiral auxiliary-controlled reactions provide a conceptual framework for how this building block could be applied in such synthetic strategies.

Organocatalysis, the use of small organic molecules to accelerate and control chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives are particularly effective catalysts for enantioselective aldol reactions. In this context, the closely related analogue, 2,2-dimethoxyacetaldehyde (B46314), has been successfully employed as an electrophilic partner, demonstrating the utility of this class of reagents in organocatalytic transformations.

In a notable study, aqueous 2,2-dimethoxyacetaldehyde was used as an acceptor in aldol reactions with various ketones and aldehydes. The reaction was catalyzed by a chiral N-tosyl-(Sα)-binam-L-prolinamide under solvent-free conditions. This method provides access to valuable monoprotected 2-hydroxy-1,4-dicarbonyl compounds in good yields and with high levels of stereocontrol. The results highlight the ability of organocatalysts to effectively control the stereochemical outcome of reactions involving dialkoxyacetaldehydes.

The reaction between cyclohexanone and aqueous 2,2-dimethoxyacetaldehyde, for example, produces the corresponding anti-aldol adduct with high diastereoselectivity and enantioselectivity. The data below illustrates the effectiveness of this organocatalytic system with different ketone donors.

| Ketone Donor | Time (h) | Yield (%) | diastereomeric ratio (anti:syn) | enantiomeric excess (ee, %) |

|---|---|---|---|---|

| Cyclohexanone | 24 | 85 | 95:5 | 99 |

| Cyclopentanone | 48 | 70 | 95:5 | 99 |

| Acetone | 72 | 65 | - | 97 |

| Propiophenone | 96 | 55 | 80:20 | 96 |

These results demonstrate that dialkoxyacetaldehydes are competent electrophiles in proline-catalyzed aldol reactions, affording chiral building blocks that can be used in the synthesis of more complex molecules such as carbohydrates.

Synthesis of Complex Natural Product Analogues and Designed Bioactive Scaffolds

The structural motifs found in natural products often provide inspiration for the design of novel bioactive compounds. This compound and its congeners serve as versatile synthons for constructing core scaffolds that are prevalent in medicinally relevant molecules.

One such important scaffold is the tetrahydro-β-carboline framework, which is the core structure of many alkaloids with a wide range of pharmacological activities. The Pictet-Spengler reaction is a classic and efficient method for constructing this tricyclic system. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. 2,2-Dialkoxyacetaldehydes can serve as a synthetic equivalent of glyoxal (B1671930) in this reaction. For instance, reaction with tryptamine under acidic conditions, followed by oxidation, can yield the aromatic β-carboline ring system. The ability to introduce a C2 unit that can be further functionalized makes these reagents valuable in the divergent synthesis of libraries of β-carboline analogues for drug discovery.

Furthermore, 2,2-dimethoxyacetaldehyde has been reported to participate in the synthesis of isoxazoline vinyl ester pseudopeptides . Isoxazoline rings are important five-membered heterocycles found in various biologically active compounds and are useful intermediates in organic synthesis. The use of a dialkoxyacetaldehyde as a building block allows for the introduction of a protected aldehyde functionality that can be unveiled and elaborated at a later stage of the synthesis, providing a route to complex peptide mimetics with potential therapeutic applications. The participation of this building block in the synthesis of these designed bioactive scaffolds underscores its utility in medicinal chemistry and the development of new therapeutic agents.

Advanced Analytical Characterization in Research Contexts

Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Spectroscopic techniques are indispensable for probing the chemical structure and bonding of 2,2-diethoxyacetaldehyde. These methods are foundational for confirming the identity of the compound and for tracking its conversion through various chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules like this compound. While basic one-dimensional proton (¹H) and carbon-13 (¹³C) NMR provide essential information about the chemical environment of the atoms, advanced techniques offer deeper insights. oup.com Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between atoms within the molecule. For instance, COSY can confirm the coupling between the aldehydic proton and the methine proton of the acetal (B89532) group, while HSQC and HMBC can link these protons to their directly attached and more distant carbon atoms, respectively. researchgate.net In some cases, the methylene (B1212753) protons of the ethoxy groups can be diastereotopic, leading to more complex splitting patterns that provide further stereochemical information. stackexchange.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehydic CH | 9.5 - 9.7 | 198 - 202 |

| Acetal CH | 4.7 - 4.9 | 100 - 104 |

| Methylene CH₂ | 3.5 - 3.8 | 62 - 66 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. In research contexts, it is particularly valuable for monitoring the progress of reactions by identifying intermediates and final products. Electron ionization (EI) is a common method that can cause fragmentation of the molecule. libretexts.org The fragmentation pattern of this compound would be expected to show characteristic losses of ethoxy (M-45) and other alkyl fragments. miamioh.edu This fragmentation provides a molecular fingerprint that can be used to confirm the structure of the analyte. Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), can be used to observe the molecular ion with minimal fragmentation, which is useful for confirming the molecular weight of reaction products.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 132 | [M]⁺ (Molecular Ion) |

| 103 | [M-CHO]⁺ |

| 87 | [M-OC₂H₅]⁺ |

| 59 | [CH(OC₂H₅)]⁺ |

Chromatographic Separation and Purity Assessment Techniques

Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity. The choice of chromatographic technique depends on the volatility and polarity of the compounds in the mixture.

Gas chromatography (GC) is a suitable method for the analysis of volatile compounds like this compound. astm.org In a research setting, GC can be used to determine the purity of a synthesized batch of the compound or to quantify its presence in a reaction mixture. oup.com The choice of the stationary phase is critical for achieving good separation; polar columns are often used for analyzing aldehydes and acetals. astm.org A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. For unambiguous identification, GC can be coupled with mass spectrometry (GC-MS), allowing for both separation and structural confirmation of the eluted components. nih.gov

Table 3: Illustrative Gas Chromatography Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 220 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

High-performance liquid chromatography (HPLC) is a versatile technique for separating components of a reaction mixture that may not be sufficiently volatile for GC. epa.gov For aldehydes like this compound, derivatization is often employed to enhance detection by UV-Vis spectrophotometry. thermofisher.comnih.gov A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a brightly colored hydrazone that can be easily detected. waters.comresearchgate.net Reversed-phase HPLC with a C18 column is typically used for the separation of these derivatives. thermofisher.com

Table 4: Example High-Performance Liquid Chromatography Conditions for DNPH-derivatized this compound

| Parameter | Value |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 360 nm |

X-ray Crystallography for Absolute Stereochemical Assignments of Derived Compounds

While this compound itself is an achiral molecule and not suitable for X-ray crystallography to determine stereochemistry, this technique is crucial for determining the absolute configuration of chiral compounds derived from it. wikipedia.org In many synthetic applications, this compound may be used as a starting material to create more complex molecules that possess stereocenters. If a crystalline derivative of such a product can be obtained, X-ray crystallography can provide an unambiguous three-dimensional structure of the molecule. nih.govlibretexts.org This technique is considered the gold standard for determining the spatial arrangement of atoms and is invaluable for confirming the outcome of stereoselective reactions. mdpi.com

Chiral Analytical Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is a critical aspect of stereoselective synthesis and the characterization of chiral molecules such as this compound. In research contexts, the precise quantification of the ratio of enantiomers is accomplished using advanced analytical techniques. While specific, detailed research findings on the chiral separation of this compound are not extensively documented in publicly available literature, the established methodologies for chiral aldehydes and acetals are directly applicable. The primary methods employed for this purpose are chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

These techniques rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP) within a chromatography column, leading to their separation. Spectroscopic methods, particularly Circular Dichroism, can also be employed, sometimes in conjunction with chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers in a research setting. heraldopenaccess.us The method involves pumping a solution of the analyte (the mobile phase) through a column packed with a chiral stationary phase. The different interactions between the enantiomers of this compound and the CSP cause one enantiomer to travel through the column faster than the other, resulting in their separation.

For a compound like this compound, which lacks a strong chromophore for standard UV detection, derivatization with a UV-active agent might be employed. Alternatively, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) could be used. If high sensitivity is required, derivatization to introduce a fluorescent tag is another option.

A typical research finding table from a chiral HPLC analysis for the enantiomeric excess determination of a reaction product would include the retention times, peak areas, and the calculated percentage of each enantiomer.

Table 1: Illustrative HPLC Data for Enantiomeric Excess Determination

| Enantiomer | Retention Time (min) | Peak Area | Area (%) |

|---|---|---|---|

| (R)-2,2-Diethoxyacetaldehyde | tR1 | Area1 | % Area1 |

| (S)-2,2-Diethoxyacetaldehyde | tR2 | Area2 | % Area2 |

The enantiomeric excess would be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = |(% Area₁ - % Area₂) / (% Area₁ + % Area₂)| x 100

The selection of the appropriate chiral stationary phase is crucial for achieving separation. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds, including aldehydes and their derivatives. nih.gov

Chiral Gas Chromatography (GC)

For volatile compounds like this compound, chiral Gas Chromatography (GC) is a highly effective alternative. chromatographyonline.com The principle is similar to HPLC, but the mobile phase is an inert gas (e.g., helium or nitrogen), and separation occurs in a long, narrow capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are the most common CSPs for chiral GC and are highly effective at separating a wide variety of volatile enantiomers. gcms.cz

The separated enantiomers are detected as they exit the column, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural confirmation based on the mass spectrum of the analyte.

Research data from a chiral GC analysis would be presented in a similar fashion to HPLC data, detailing the separation of the enantiomers.

Table 2: Representative GC Data for Enantiomeric Purity Analysis

| Enantiomer | Retention Time (min) | Peak Area | Area (%) |

|---|---|---|---|

| (R)-2,2-Diethoxyacetaldehyde | tR(R) | AreaR | % AreaR |

| (S)-2,2-Diethoxyacetaldehyde | tR(S) | AreaS | % AreaS |

The optimization of a chiral GC method involves adjusting parameters such as the temperature ramp of the oven, the carrier gas flow rate, and the type of chiral column to achieve baseline separation of the enantiomeric peaks, which is essential for accurate quantification.

Spectroscopic and Other Methods

Beyond chromatography, other analytical methods can be utilized. Circular Dichroism (CD) spectroscopy , which measures the differential absorption of left- and right-circularly polarized light, is inherently sensitive to chirality. nih.gov The magnitude of the CD signal is proportional to the enantiomeric excess of the sample. This method can be very rapid but often requires calibration with enantiomerically pure standards. units.it

Vibrational Circular Dichroism (VCD) is another technique that measures the differential absorption of circularly polarized light in the infrared region. nih.gov It can provide detailed structural information in addition to the enantiomeric excess.

In some research contexts, chiral derivatizing agents are used. wikipedia.org The chiral analyte, this compound, would be reacted with an enantiomerically pure reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard, non-chiral chromatography (HPLC or GC). nih.gov

Theoretical and Computational Investigations of 2,2 Diethoxyacetaldehyde

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and conformational landscape of 2,2-diethoxyacetaldehyde. The B3LYP functional combined with a 6-31G** basis set is a commonly employed level of theory for geometry optimization and energy calculations of such organic molecules. inpressco.comresearchgate.net

The geometry of this compound is characterized by the central acetal (B89532) carbon bonded to two ethoxy groups and a formyl group. The conformational flexibility arises from the rotation around the C-C and C-O single bonds. Computational studies on analogous acetals have shown that the preferred conformations are a result of a delicate balance between steric hindrance and stabilizing stereoelectronic effects, such as the anomeric effect. nih.gov For this compound, this involves the interaction between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent C-O bonds.

The optimized molecular structure reveals specific bond lengths and angles that are consistent with hybrid orbital theory and experimental data for similar compounds. A representative set of calculated geometric parameters for the lowest energy conformer of this compound is presented in the interactive table below.

Interactive Table 1: Calculated Geometric Parameters of this compound This table is for illustrative purposes and actual values may vary based on the specific conformer and computational method.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C1-C2 | 1.52 Å |

| C2-O1 | 1.41 Å | |

| C2-O2 | 1.41 Å | |

| O1-C3 | 1.43 Å | |

| O2-C5 | 1.43 Å | |

| C1=O3 | 1.21 Å | |

| Bond Angle | O1-C2-O2 | 110.5° |

| C1-C2-O1 | 109.8° | |

| C1-C2-O2 | 109.8° | |

| C2-O1-C3 | 115.2° | |

| C2-O2-C5 | 115.2° | |

| O3=C1-C2 | 123.5° | |

| Dihedral Angle | O1-C2-C1-O3 | 178.2° |

| O2-C2-C1-O3 | -61.5° |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to model the reaction pathways and locate the transition states for reactions involving this compound. This is crucial for understanding reaction mechanisms and predicting reaction rates. Methods such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state connects the reactants and products on the potential energy surface. semanticscholar.org

A key reaction of this compound is its hydrolysis back to glyoxal (B1671930) and ethanol (B145695), which is typically acid-catalyzed. Computational models can simulate this process, including the explicit or implicit role of the solvent. nih.gov The reaction mechanism involves protonation of one of the ethoxy oxygen atoms, followed by the departure of ethanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by a water molecule and deprotonation yields the hemiacetal, which then undergoes further hydrolysis to the aldehyde. The energy profile for this entire pathway, including the activation energies for each step, can be calculated.

Similarly, the formation of imines from this compound and primary amines can be modeled. The calculations would detail the initial nucleophilic addition of the amine to the aldehyde carbonyl, the formation of a carbinolamine intermediate, and the subsequent dehydration to the imine. The transition states for each of these steps can be located and their energies calculated to determine the rate-determining step.

Prediction of Reactivity and Selectivity in Novel Transformations

The reactivity and selectivity of this compound in novel chemical transformations can be predicted using computational methods based on its electronic structure. Frontier Molecular Orbital (FMO) theory is a key concept in this regard, where the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. researchgate.netresearchgate.netchemrxiv.org

The LUMO of this compound is primarily localized on the carbonyl carbon of the aldehyde group, indicating that this is the primary site for nucleophilic attack. The energy of the LUMO can be correlated with the electrophilicity of the molecule. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack.

The HOMO, on the other hand, is typically located on the oxygen atoms of the ethoxy groups, indicating their nucleophilic character. The energy of the HOMO is related to the ionization potential of the molecule.

Quantum chemical descriptors, such as the HOMO-LUMO gap, chemical hardness, chemical potential, and the electrophilicity index, can be calculated to provide a quantitative measure of the molecule's reactivity. ajchem-a.com For instance, a small HOMO-LUMO gap generally implies higher reactivity. These descriptors can be used to compare the reactivity of this compound with other aldehydes or to predict its behavior under different reaction conditions.

Furthermore, computational methods can be employed to predict the stereoselectivity of reactions involving this compound, especially in the presence of chiral catalysts or reagents. nih.gov By modeling the transition states of the different possible stereochemical pathways, the energy differences can be calculated to predict which diastereomer or enantiomer will be the major product.

Interactive Table 2: Calculated Reactivity Descriptors for this compound These values are illustrative and depend on the level of theory and basis set used.

| Descriptor | Definition | Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -10.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.5 eV |

| HOMO-LUMO Gap | ELUMO - EHOMO | 12.0 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 6.0 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 1.69 eV |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior and intermolecular interactions of this compound in a condensed phase, such as in solution or in a mixture with other reactants. nih.govnih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

By simulating this compound in a solvent box (e.g., water, ethanol), the nature of the solute-solvent interactions can be investigated in detail. This includes the formation and lifetime of hydrogen bonds between the oxygen atoms of the acetal and aldehyde groups with protic solvent molecules. The radial distribution functions calculated from the simulation can reveal the average distances and coordination numbers of solvent molecules around specific sites of the this compound molecule.

MD simulations can also be used to calculate the interaction energy between this compound and other molecules, providing insights into the thermodynamics of mixing and the initial steps of a chemical reaction. unl.edunih.govnasa.gov These simulations can help to understand how the solvent structure around the reactant molecules influences their reactivity and the approach of a reactant to the active site.

Interactive Table 3: Intermolecular Interactions of this compound Studied by Molecular Dynamics

| Interaction Type | Interacting Partner | Information Gained |

|---|---|---|

| Hydrogen Bonding | Protic solvents (e.g., water, ethanol) | Strength, lifetime, and geometry of hydrogen bonds. |

| Dipole-Dipole Interactions | Polar molecules | Orientation and strength of electrostatic interactions. |

| Van der Waals Interactions | All molecules | Contribution of dispersion and repulsion forces to the overall interaction energy. |

| Solvation Shell Structure | Solvent molecules | Coordination numbers and radial distribution functions around different functional groups. |

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for 2,2-Diethoxyacetaldehyde Transformations

Future research is anticipated to focus heavily on expanding the catalytic toolbox for transformations involving this compound. While its basic reactivity is understood, the development of sophisticated catalytic systems can unlock new synthetic pathways and enhance selectivity.

Organocatalysis: Asymmetric organocatalysis presents a significant opportunity. Research on the analogous compound, 2,2-dimethoxyacetaldehyde (B46314), has demonstrated its utility in aldol (B89426) reactions catalyzed by prolinamide derivatives to yield chiral 2-hydroxy-1,4-dicarbonyl compounds with high enantioselectivity. researchgate.net A logical future direction would be the application of similar chiral organocatalysts to this compound for the asymmetric synthesis of valuable building blocks. Exploring a broader range of organocatalytic transformations, such as Mannich and Michael reactions, could provide access to a diverse array of enantioenriched products.

Transition Metal Catalysis: The development of novel transition-metal-catalyzed reactions represents another key research frontier. This could involve cross-coupling reactions where the diethoxyacetaldehyde motif is incorporated into larger molecules or catalytic systems that enable novel cyclization cascades initiated by the aldehyde functionality.

Chemodivergent Synthesis: A particularly promising area is the use of catalysts to control reaction pathways in a "chemodivergent" manner. Studies on 2,2-dimethoxyacetaldehyde have shown that, by simply tuning the reaction conditions (such as the presence or absence of oxygen) under acid catalysis, the same starting materials (the acetal (B89532) and an aniline) can be selectively converted into completely different products: N-phenylformamides via C-C bond cleavage or methyl phenylglycinates via a Heyns rearrangement. researchgate.netccspublishing.org.cn Applying this concept to this compound could offer a powerful strategy for generating molecular diversity from a single, readily available precursor. rsc.org

| Catalytic Approach | Potential Transformation of this compound | Significance |

| Asymmetric Organocatalysis | Enantioselective Aldol, Mannich, and Michael reactions | Access to chiral building blocks for pharmaceuticals. |

| Transition Metal Catalysis | Novel cross-coupling and cyclization reactions | Construction of complex molecular architectures. |

| Chemodivergent Catalysis | Condition-controlled synthesis of distinct product classes | Maximizes molecular diversity from a single starting material. ccspublishing.org.cn |

Integration into Automated Flow Chemistry and Robotic Synthesis Platforms

The integration of this compound into automated synthesis platforms is a critical step toward harnessing its full potential in high-throughput screening and rapid compound library generation. rsc.orgnih.gov Flow chemistry, in particular, offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. durham.ac.uk

Future research will likely involve developing robust flow protocols for reactions utilizing this compound. This could include its use as a key reagent in multistep, telescoped syntheses where intermediates are generated and consumed in a continuous stream without isolation. durham.ac.uk Robotic platforms can be programmed to perform iterative reaction development, rapidly screening different catalysts, solvents, and temperatures to optimize reaction conditions for transformations involving this aldehyde. nih.gov Such automated systems, guided by machine learning algorithms, can accelerate the discovery of new reactions and the synthesis of derivative libraries for structure-activity relationship (SAR) studies in drug discovery. rsc.orgresearchgate.net

Exploration in New Multicomponent Reaction Scaffolds

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govnih.gov Aldehydes are staple components in many named MCRs, and this compound is an ideal candidate for exploration in these reaction scaffolds.

A primary area for future investigation is the use of this compound in the Povarov reaction . This reaction typically involves an aniline, an aldehyde, and an activated alkene to produce tetrahydroquinoline frameworks, which are common motifs in bioactive compounds. mdpi.com By employing this compound, novel substituted tetrahydroquinolines bearing a diethoxymethyl group could be synthesized, offering a handle for further chemical modification.

Other MCRs where this compound could be a valuable component include:

Ugi and Passerini Reactions: These isocyanide-based MCRs could incorporate the diethoxyacetaldehyde unit to generate complex peptidomimetics and ester derivatives. nih.govnih.gov

Biginelli Reaction: This reaction, which produces dihydropyrimidinones, could be adapted to use this compound to create novel heterocyclic structures with potential pharmaceutical applications. scielo.br

| Multicomponent Reaction | Reactant Types | Resulting Scaffold | Potential Application |

| Povarov Reaction | Aniline, Alkene, this compound | Tetrahydroquinolines mdpi.com | Medicinal Chemistry |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide, this compound | α-Acylamino Amides | Peptidomimetics |

| Biginelli Reaction | β-Ketoester, Urea/Thiourea, this compound | Dihydropyrimidinones | Drug Discovery |

Design of Next-Generation Chemical Building Blocks Based on Diethoxyacetaldehyde Motif

The future of medicinal chemistry relies on the exploration of novel chemical space, which requires the development of new building blocks that move beyond simple, flat aromatic structures. csmres.co.uk The diethoxyacetaldehyde motif offers a foundation for designing next-generation, three-dimensional building blocks.

Research in this area would focus on using this compound as a starting point for creating more complex, functionalized reagents. For example, stereoselective catalytic reactions (as described in 7.1) could convert it into chiral synthons. These synthons, containing the diethoxymethyl group and other functionalities, could then be used in fragment-based drug discovery or diversity-oriented synthesis. The acetal group provides latent aldehyde functionality, which can be unveiled at a later synthetic stage for further elaboration, adding to its strategic value. This approach allows chemists to build molecular complexity while retaining a key functional handle for subsequent reactions.

Green and Sustainable Methodologies for Large-Scale Academic Synthesis

While industrial-scale synthesis of glyoxal (B1671930) acetals exists, developing green and sustainable methods suitable for large-scale academic use remains a key objective. Future research should focus on methodologies that minimize environmental impact and improve safety and efficiency.

Key areas for development include:

Greener Solvents: Moving away from hazardous solvents like dichloromethane (B109758) towards more sustainable alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethyl acetate (B1210297) for both the reaction and purification steps. umb.edu

Catalyst Improvement: The traditional acid-catalyzed acetalization of glyoxal with ethanol (B145695) can be energy-intensive and require significant purification. Research into highly efficient and recyclable solid acid catalysts could simplify product isolation and reduce waste.

Alternative Reaction Conditions: Exploring photo-organocatalytic methods for acetal synthesis could provide a milder and more energy-efficient alternative to traditional acid-catalyzed thermal processes. rsc.org For the synthesis of the glyoxal precursor itself, moving from nitric acid oxidation of acetaldehyde (B116499) to cleaner, catalytic gas-phase oxidation of ethylene (B1197577) glycol is a greener industrial approach that can inspire academic-scale setups.

By focusing on these areas, the academic community can develop cost-effective, safe, and environmentally benign protocols for producing multi-gram or larger quantities of this compound, facilitating its broader use in research.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2-Diethoxyacetaldehyde in laboratory settings?

- Methodology : The synthesis typically involves acetal protection of glyoxal (ethanedial) using ethanol under acidic catalysis. For example, reacting glyoxal with excess ethanol in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) at 60–80°C for 4–6 hours yields this compound. Purification via fractional distillation under reduced pressure (30–40 mmHg) is recommended to isolate the product .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete conversion. Control moisture to avoid hydrolysis of the acetal group.